2-{[(2Z)-6-benzyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl}-6-methoxyphenyl acetate
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Overview
Description
2-{[(2Z)-6-benzyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl}-6-methoxyphenyl acetate is a complex organic compound with a unique structure that includes a thiazolo[3,2-b][1,2,4]triazin core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2Z)-6-benzyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl}-6-methoxyphenyl acetate typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{[(2Z)-6-benzyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl}-6-methoxyphenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield products with additional hydroxyl or carbonyl groups, while reduction could produce more saturated compounds .
Scientific Research Applications
2-{[(2Z)-6-benzyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl}-6-methoxyphenyl acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity
Mechanism of Action
The mechanism of action of 2-{[(2Z)-6-benzyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl}-6-methoxyphenyl acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 4-[(Z)-(6-benzyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate
- 4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate
- 4-[(E)-(3,7-dioxo-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate .
Uniqueness
What sets 2-{[(2Z)-6-benzyl-3,7-dioxo-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene]methyl}-6-methoxyphenyl acetate apart is its specific structural features, such as the methoxyphenyl acetate group, which can impart unique chemical and biological properties. These properties might include enhanced binding affinity to certain targets or improved stability under specific conditions .
Properties
Molecular Formula |
C22H21N3O5S |
---|---|
Molecular Weight |
439.5 g/mol |
IUPAC Name |
[2-[(Z)-(6-benzyl-3,7-dioxo-5,6,8,8a-tetrahydro-[1,3]thiazolo[3,2-b][1,2,4]triazin-2-ylidene)methyl]-6-methoxyphenyl] acetate |
InChI |
InChI=1S/C22H21N3O5S/c1-13(26)30-19-15(9-6-10-17(19)29-2)12-18-21(28)25-22(31-18)23-20(27)16(24-25)11-14-7-4-3-5-8-14/h3-10,12,16,22,24H,11H2,1-2H3,(H,23,27)/b18-12- |
InChI Key |
FJSREJMWXPPGLF-PDGQHHTCSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=CC=C1OC)/C=C\2/C(=O)N3C(S2)NC(=O)C(N3)CC4=CC=CC=C4 |
Canonical SMILES |
CC(=O)OC1=C(C=CC=C1OC)C=C2C(=O)N3C(S2)NC(=O)C(N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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